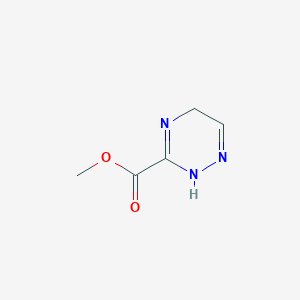
Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of an acid catalyst to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,2,4-Triazole-3-carboxylate: Another triazine derivative with similar structural features.
1,3,5-Triazine-2,4,6-triamine (Melamine): A well-known triazine compound used in various applications.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Another triazine derivative with distinct properties.
Uniqueness: Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antitubercular, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a triazine ring that contributes to its biological activity. The presence of various substituents can significantly influence its pharmacological effects.
Antibacterial Activity
Research indicates that derivatives of triazine compounds exhibit notable antibacterial properties. Specifically, compounds containing a terminal amide fragment have shown broad-spectrum antibacterial activity. For instance, one study reported that a related compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, highlighting the potential of triazine derivatives in combating bacterial infections .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5f | 50 | Antitubercular |
| Ciprofloxacin | 25 | Reference Antibacterial |
| Rifampicin | 10 | Reference Antitubercular |
Antitubercular Activity
This compound and its derivatives have been studied for their antitubercular properties. The compound's ability to inhibit the growth of M. smegmatis was notably enhanced when specific substituents were present. The mechanism of action includes the inhibition of leucyl-tRNA synthetase (LeuRS), with one derivative showing 78.24% inhibition at a concentration of 15 μg/mL .
Anticancer Activity
Triazine compounds have also been investigated for their anticancer effects. Various studies have shown that modifications to the triazine structure can lead to increased cytotoxicity against cancer cell lines. For instance, certain derivatives have demonstrated selective toxicity towards tumor cells while sparing normal cells .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several triazine derivatives, including this compound. The results indicated that modifications to the triazine core significantly influenced antimicrobial potency. The most effective compounds were those with electron-withdrawing groups on the phenyl ring .
In Vivo Studies
In vivo studies have further elucidated the pharmacokinetic profiles of triazine derivatives. For example, one study found that a related compound exhibited favorable absorption and distribution characteristics in mouse models. This suggests potential for development into therapeutic agents against resistant bacterial strains .
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-6-2-3-7-8-4/h3H,2H2,1H3,(H,6,8) |
InChI Key |
PUOYAPDELLGIIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NCC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















